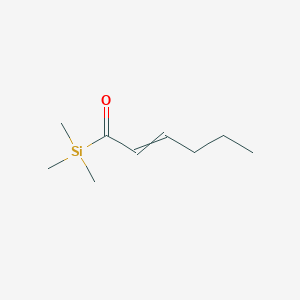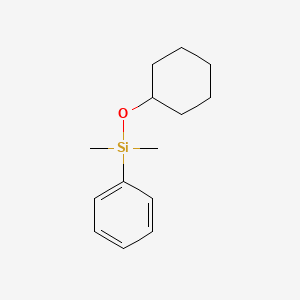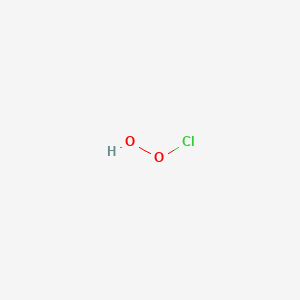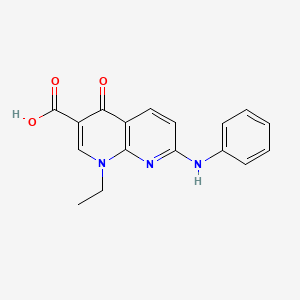
2-Formyl-3-(4-methylphenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-3-(4-methylphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a formyl group, a methyl-substituted phenyl ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-(4-methylphenyl)prop-2-enenitrile typically involves the condensation of 4-methylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Formyl-3-(4-methylphenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-Formyl-3-(4-methylphenyl)prop-2-enoic acid.
Reduction: 2-Formyl-3-(4-methylphenyl)prop-2-enamine.
Substitution: 2-Formyl-3-(4-nitrophenyl)prop-2-enenitrile (nitration product).
Wissenschaftliche Forschungsanwendungen
2-Formyl-3-(4-methylphenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Formyl-3-(4-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Formyl-3-(4-methoxyphenyl)prop-2-enenitrile
- 2-Formyl-3-(4-chlorophenyl)prop-2-enenitrile
- 2-Formyl-3-(4-bromophenyl)prop-2-enenitrile
Uniqueness
2-Formyl-3-(4-methylphenyl)prop-2-enenitrile is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
65430-29-7 |
|---|---|
Molekularformel |
C11H9NO |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2-formyl-3-(4-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H9NO/c1-9-2-4-10(5-3-9)6-11(7-12)8-13/h2-6,8H,1H3 |
InChI-Schlüssel |
BHDXSVLVFNTEMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C(C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)


![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)




![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)


